molecular formula C14H14N2O4S B187462 N-(4-methylbenzyl)-4-nitrobenzenesulfonamide CAS No. 5523-88-6

N-(4-methylbenzyl)-4-nitrobenzenesulfonamide

Cat. No.: B187462
CAS No.: 5523-88-6
M. Wt: 306.34 g/mol
InChI Key: AYMQSUBRUMQHCD-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-4-nitrobenzenesulfonamide (CAS: 321719-50-0; alternative CAS: 5523-88-6) is a sulfonamide-based compound supplied for research and development purposes. It has a molecular formula of C 14 H 14 N 2 O 4 S and a molecular weight of 306.34 g/mol . This compound is of significant interest in crystal engineering and structural chemistry research. Crystallographic studies reveal that its molecular structure is twisted, with a dihedral angle of approximately 80.74° between the nitrophenyl group and the S-N-C-O fragment, and 87.66° between the nitrophenyl and methylphenyl groups . In the solid state, the molecules form extended C(4) chains through intermolecular N-H···O hydrogen bonds , which are a key subject of study for understanding supramolecular assembly and packing in sulfonamide crystals . Sulfonamides as a class are widely utilized in organic synthesis , often serving as reagents in metal-catalyzed cross-coupling reactions for C-N bond formation and in the synthesis of nitrogen-containing heterocycles . Furthermore, sulfonamide derivatives are extensively investigated for their diverse biological activities , which include potential as carbonic anhydrase inhibitors, and exhibiting antibacterial, anti-leishmanial, and anticancer properties . Researchers value this compound as a building block for developing new synthetic methodologies and for exploring structure-activity relationships. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQSUBRUMQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353495
Record name N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5523-88-6
Record name N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Sulfonylation Methodology

The foundational approach to synthesizing N-(4-methylbenzyl)-4-nitrobenzenesulfonamide involves the direct reaction of 4-nitrobenzenesulfonyl chloride with 4-methylbenzylamine. This method, adapted from chemoselective sulfonylation protocols, proceeds via nucleophilic substitution at the sulfonyl chloride group .

Reaction Conditions :

  • Solvent : Cyclohexane or dichloromethane.

  • Base : Triethylamine (2.2 equivalents) to neutralize hydrochloric acid byproduct.

  • Temperature : Reflux (cyclohexane, ~80°C) or room temperature (dichloromethane).

  • Time : 3–24 hours, depending on solvent and scale.

Procedure :

  • Dissolve 4-methylbenzylamine (1.0 equivalent) in anhydrous cyclohexane.

  • Add triethylamine dropwise under nitrogen atmosphere.

  • Introduce 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in portions.

  • Reflux until completion (monitored via TLC).

  • Quench with ice-water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Yield : 85–92% after purification .

Optimized Laboratory-Scale Synthesis

Recent advancements emphasize chemoselectivity and reduced reaction times. A pyridazinone-based sulfonylating agent, 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3-one, has been employed to enhance efficiency .

Key Advantages :

  • Selectivity : Minimizes over-sulfonylation of secondary amines.

  • Mild Conditions : Ambient temperature in non-polar solvents.

Protocol :

  • Suspend 4-methylbenzylamine (1.0 equivalent) and the sulfonylating agent (1.05 equivalents) in cyclohexane.

  • Reflux for 2–4 hours.

  • Filter the precipitate and wash with cold cyclohexane.

  • Recrystallize from ethanol/water (7:3 v/v) for high-purity product .

Yield : 90–95% .

Industrial-Scale Production Considerations

Scalable synthesis necessitates continuous flow reactors and automated systems to ensure reproducibility. Key parameters include:

ParameterOptimal Value
Reactor TypeContinuous Flow
Residence Time15–30 minutes
Temperature50–60°C
SolventToluene
WorkupCrystallization

Process :

  • Mixing : In-line static mixers ensure homogeneous reagent distribution.

  • Quenching : Immediate acid-base extraction removes unreacted starting materials.

  • Purification : Multi-stage crystallization achieves >99% purity .

Mechanistic Insights and Side Reactions

The sulfonylation mechanism proceeds via a two-step process:

  • Nucleophilic Attack : 4-Methylbenzylamine attacks the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, forming a tetrahedral intermediate.

  • HCl Elimination : Triethylamine abstracts a proton, facilitating chloride departure and sulfonamide bond formation .

Common Side Reactions :

  • Hydrolysis : Uncontrolled moisture leads to sulfonic acid byproducts.

  • Di-Substitution : Excess sulfonyl chloride may yield N,N-disulfonamides.

Mitigation Strategies :

  • Use anhydrous solvents and molecular sieves.

  • Employ stoichiometric control (1.1 equivalents of sulfonyl chloride) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Sulfonylation85–9295–98ModerateHigh
Pyridazinone-Mediated90–9598–99HighModerate
Continuous Flow88–93>99IndustrialLow

Purification and Characterization

Purification Techniques :

  • Recrystallization : Ethanol/water (7:3 v/v) removes polar impurities.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade product .

Characterization Data :

  • IR (KBr) : 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (N=O) .

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 4.40 (s, 2H, CH₂), 7.20–8.10 (m, 8H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-methylbenzyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: N-(4-methylbenzyl)-4-aminobenzenesulfonamide.

    Substitution: N-alkylated derivatives of this compound.

    Oxidation: N-(4-carboxybenzyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • N-(4-methylbenzyl)-4-nitrobenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it useful for creating derivatives with specific properties.

Reactions and Mechanisms

  • The compound can undergo several reactions, including nitration, sulfonation, and coupling reactions. These processes are essential for synthesizing other sulfonamide derivatives and studying their properties.

Biological Applications

Antimicrobial Activity

  • Research has indicated that compounds containing the sulfonamide group exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. In studies, it demonstrated promising activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

  • The mechanism of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), which is crucial for bacterial growth. By mimicking PABA, the compound inhibits bacterial enzymes involved in folate synthesis, leading to antimicrobial effects.

Medical Applications

Drug Development

  • The compound is being explored for its potential in drug development, particularly as a scaffold for designing new antibiotics and anti-inflammatory agents. Its unique structure allows researchers to modify it to enhance efficacy and reduce side effects .

Hormonal Modulation

  • Recent studies have identified derivatives of sulfonamides as potential nonsteroidal progesterone receptor antagonists. These compounds could be beneficial in treating conditions like endometriosis and breast cancer by selectively modulating hormonal pathways .

Industrial Applications

Dyes and Pigments Production

  • Due to its aromatic structure, this compound finds applications in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in this industrial sector.

Case Studies

Study Findings Implications
Antimicrobial Evaluation Showed significant antibacterial activity with MIC values < 0.5 mg/mL against resistant strainsPotential use as a new class of antibiotics
Hormonal Modulation Research Identified as a promising scaffold for progesterone receptor antagonistsCould lead to new treatments for reproductive health issues
Synthesis TechniquesDeveloped efficient synthetic routes for producing sulfonamide derivativesEnhances accessibility for research and industrial applications

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide depends on its specific application. In the context of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituents Molecular Weight Biological Activity/Application Key Findings Reference
This compound 4-Methylbenzyl 306.34 (calc.) Intermediate in synthesis Used in catalytic systems and as a precursor for bioactive molecules.
N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide 4-Methoxybenzyl 322.34 Not explicitly reported Electron-donating methoxy group may alter electronic properties compared to methyl. Synthesized via sulfonylation of 4-methoxybenzylamine.
N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide Quinazoline-amino-phenyl 479.48 IC50 = 10.29 µM (EAC cells) Exhibits potent pro-apoptotic activity via Bax upregulation. Demonstrated reduced tumor burden in vivo.
N-Ethyl-N-(4-methylbenzyl)-4-nitrobenzenesulfonamide 4-Methylbenzyl, Ethyl 334.38 Synthetic intermediate High purity (97%) and yield (91% in related syntheses). Ethyl group increases lipophilicity.
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide Cyclopropylmethyl, Allyl 297.33 Catalyst in Rh-mediated C–C bond activation Facilitates (3+1+2) cycloadditions. Allyl group enables sigmatropic rearrangements.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolyl-sulfamoyl 377.44 Antimicrobial agent Designed for anti-microbial activity; structural rigidity from oxazole enhances target binding.

Key Observations

Electronic Effects :

  • The 4-nitro group in all compounds enhances electrophilicity, aiding nucleophilic substitution reactions.
  • Electron-donating groups (e.g., methoxy in ) reduce reactivity compared to electron-neutral methyl substituents.

Biological Activity :

  • The quinazoline derivative shows significant anticancer activity (IC50 = 10.29 µM), attributed to its ability to upregulate pro-apoptotic Bax proteins.
  • Compounds with bulky substituents (e.g., cyclopropylmethyl ) are prioritized in catalysis due to steric control over reaction pathways.

Synthetic Utility :

  • N-Ethyl derivatives (e.g., ) are synthesized in high yields (>90%) via alkylation, demonstrating scalability.
  • Allyl-substituted sulfonamides enable [2,3]-sigmatropic rearrangements, critical for complex cycloadditions.

Physicochemical Properties :

  • Lipophilicity increases with alkyl/aryl substituents (e.g., ethyl in vs. methyl in the parent compound), impacting membrane permeability in bioactive analogs.
  • Molecular weights range from 297.33 (allyl/cyclopropylmethyl) to 479.48 (quinazoline), influencing pharmacokinetic profiles.

Biological Activity

N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a sulfonamide moiety attached to a 4-nitrobenzenesulfonyl group and a 4-methylbenzyl group. The presence of the nitro group is significant as it contributes to the compound's biological activity.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Antibacterial Activity : Sulfonamides, including this compound, inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition disrupts bacterial metabolism and replication, leading to cell death .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses. This inhibition could reduce the production of pro-inflammatory cytokines .

Antibacterial Activity

A series of studies have assessed the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution assays.

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.1
Escherichia coli0.3
Pseudomonas aeruginosa0.2
Bacillus subtilis0.05

These results indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated through various assays measuring the inhibition of iNOS and COX-2 activity:

Enzyme TargetIC50 (µM)Reference
iNOS25
COX-230

These findings suggest that the compound can effectively inhibit key enzymes involved in inflammation, making it a candidate for further development as an anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy : A study on novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated that compounds with similar structures to this compound exhibited significant antituberculosis activity against Mycobacterium tuberculosis with MIC values ranging from 0.78 to >25 μg/mL . This highlights the potential for derivatives based on this compound in treating resistant bacterial infections.
  • Inhibition of Inflammatory Pathways : Another investigation revealed that nitro-substituted benzamides showed promising anti-inflammatory effects by inhibiting iNOS and reducing cytokine levels in vitro. The study suggested that modifications to the nitro group could enhance anti-inflammatory properties, which could be relevant for optimizing this compound .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylbenzyl)-4-nitrobenzenesulfonamide, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzylamine with 4-nitrobenzenesulfonyl chloride under basic conditions. Key steps include:
  • Reaction Setup : Stir equimolar amounts of 4-methylbenzylamine and 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C for 1 hour, followed by room temperature for 12 hours .

  • Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization and Rf value comparison ensures reaction completion .

  • Characterization : Confirm structure via 1^1H NMR (400 MHz, CDCl3_3): δ 8.40–8.20 (d, 2H, Ar–NO2_2), 7.70–7.50 (d, 2H, Ar–SO2_2), 4.30 (s, 2H, –CH2_2–), 2.40 (s, 3H, –CH3_3) .

    Table 1 : Example Synthetic Parameters

    StepReagents/ConditionsMonitoringYield (%)Reference
    Sulfonylation4-Nitrobenzenesulfonyl chloride, TEA, DCM, 0°C→RTTLC (Rf = 0.5 in 3:7 EtOAc/hexane)75–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl3_3) resolve aromatic protons, methyl groups, and sulfonamide linkages. For example, the methylbenzyl group appears as a singlet at δ 2.40 ppm .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 113 K provides bond lengths, angles, and torsion angles. For N-(4-methylbenzyl) derivatives, expect C–S bond lengths of ~1.76 Å and S–N bonds of ~1.63 Å .
  • Validation : Use SHELXL for refinement (R-factor < 0.06) and check for data-to-parameter ratios > 10 to ensure reliability .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound derivatives?

  • Methodological Answer :
  • High-Resolution Data : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For example, a study on a related sulfonamide achieved R = 0.057 using SHELXL .
  • Twinning Analysis : Use PLATON or SHELXD to detect twinning (common in sulfonamides due to flexible substituents). Apply Hooft y parameters for validation .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify discrepancies caused by crystal packing .

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). Focus on the nitro group’s electron-withdrawing effects and sulfonamide’s hydrogen-bonding capacity .

  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. bromo groups) using Hammett σ constants and molecular descriptors (logP, polar surface area) .

  • Bioassay Optimization : Test antimicrobial activity via microbroth dilution (MIC assays) against Gram-positive bacteria, noting that nitro-substituted sulfonamides often show enhanced potency .

    Table 2 : Example SAR Parameters

    SubstituentlogPMIC (µg/mL)Docking Score (kcal/mol)Reference
    –NO2_21.28.5-9.2
    –Br2.112.3-8.7

Q. What strategies mitigate contradictions in reported bioactivity data for nitrobenzenesulfonamides?

  • Methodological Answer :
  • Standardized Protocols : Use consistent assay conditions (e.g., pH 7.4, 37°C) to compare studies. Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) significantly affect MIC values .
  • Metabolite Interference : Perform LC-MS to rule out degradation products. Nitro groups can reduce to amines under biological conditions, altering activity .
  • Synergistic Effects : Test combinations with β-lactam antibiotics to identify potentiation, as sulfonamides often disrupt folate metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
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N-(4-methylbenzyl)-4-nitrobenzenesulfonamide

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